(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound with the molecular formula and a molecular weight of 282.16 g/mol. It is classified as an amino acid derivative, specifically a bromoacetamido derivative of propanoic acid, which incorporates a tert-butoxycarbonyl protecting group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential applications in drug development and synthesis.
The synthesis of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves several steps that include the formation of the bromoacetamido group and the introduction of the tert-butoxycarbonyl protecting group.
The reactions often require careful monitoring of temperature and pH, as well as purification steps such as chromatography to isolate the desired product from by-products .
The molecular structure features a propanoic acid backbone with an attached bromoacetamido group and a tert-butoxycarbonyl protecting group on one of the amino groups. The stereochemistry at the chiral center is specified as (S), indicating the configuration around that carbon atom.
This compound can participate in various chemical reactions typical for amino acids, including:
The reactivity of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid allows it to serve as an intermediate in synthesizing more complex molecules, particularly in medicinal chemistry .
The mechanism of action for this compound primarily revolves around its role as an amino acid derivative in biological systems. Upon deprotection, it can participate in protein synthesis or act as an inhibitor or modulator in various biochemical pathways.
The specific interactions at the molecular level depend on its structural features, such as hydrogen bonding capabilities and sterics introduced by the tert-butoxycarbonyl group.
Relevant data indicates that it has potential hazards associated with handling due to its bromine content, which necessitates proper safety precautions during use .
(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid has significant applications in scientific research:
The synthesis of (S)-3-(2-bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid typically employs a multi-step strategy centered on Boc protection chemistry to preserve stereochemical integrity during transformations. The most efficient approaches initiate with L-aspartic acid derivatives or L-serine analogs due to their compatible stereochemistry and functional group adaptability. A critical first step involves Boc protection of the α-amino group under Schotten-Baumann conditions, using di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system (water/dioxane) with triethylamine as base, achieving near-quantitative yields (>95%) at 0-5°C [8]. This protection is essential to prevent unwanted side reactions during subsequent bromoacetylation.
Following Boc protection, the carboxylic acid moiety is often temporarily protected as a methyl ester to facilitate selective amidation at the β-position. The synthetic route proceeds through:
Table 1: Multi-Step Synthesis Strategies with Key Performance Metrics
Synthetic Sequence | Key Reagents/Conditions | Yield per Step | Overall Yield | Reference |
---|---|---|---|---|
Boc Protection | Boc₂O, H₂O/dioxane, TEA, 0°C | 95-98% | - | [8] |
Methyl Esterification | CH₃OH, SOCl₂, reflux | 90-93% | - | |
Bromoacetylation | Bromoacetyl bromide, DCM, DIPEA, -15°C | 85-88% | - | [8] |
Ester Hydrolysis | LiOH, THF/H₂O, rt | 95-97% | 70-75% |
The Boc group demonstrates exceptional stability during subsequent reactions but requires mild acidolysis (e.g., 25-30% TFA in DCM) for final deprotection without racemization. Recent optimizations have focused on flow chemistry implementations to reduce reaction times and improve yields through precise temperature control during the Boc protection step .
The regioselective installation of the 2-bromoacetamido moiety presents significant synthetic challenges due to competing reactions at both amino and carboxylate sites. Optimal regiocontrol is achieved through:
Bromoacetylation employing bromoacetyl bromide in dichloromethane with DIPEA as base achieves 85-88% yield while minimizing diacylation byproducts (<3%) [8]. The reaction exhibits pronounced solvent dependence: polar aprotic solvents like DMF accelerate reaction rates but increase diacylation side products (12-15%), while ethereal solvents like THF provide moderate selectivity with reduced yields (70-75%).
Critical parameters for regioselectivity:
Table 2: Solvent and Base Effects on Bromoacetylation Regioselectivity
Solvent System | Base | Temperature | Yield | Diacylation Byproduct |
---|---|---|---|---|
Dichloromethane | DIPEA | -15°C | 88% | <3% |
DMF | DIPEA | 0°C | 82% | 12-15% |
THF | TEA | -10°C | 75% | 5-7% |
Acetonitrile | Pyridine | -20°C | 68% | 8-10% |
Alternative approaches employ bromoacetic anhydride with catalytic DMAP, providing slightly lower yields (80-83%) but improved selectivity in complex substrates .
Preserving the chiral integrity at the α-carbon during synthesis is paramount for biological activity. The stereospecific synthesis leverages inversion-resistant reaction pathways:
The highest stereochemical fidelity (98-99% ee) is achieved through chiral triflate intermediates derived from Boc-Ser-OH precursors. This method involves:
Alternative routes employing direct functionalization of L-aspartic acid derivatives show moderate epimerization (5-8%) unless stringent temperature control is maintained. Chiral analytical monitoring via chiral HPLC (Chiralpak IC column) and circular dichroism spectroscopy provides essential quality control throughout synthesis. The triflate methodology demonstrates superior configurational retention compared to mesylate or tosylate routes due to:
Table 3: Stereochemical Integrity Under Various Synthetic Conditions
Methodology | Key Step | Temperature | Epimerization | ee Retention | |
---|---|---|---|---|---|
Triflate Displacement | SN₂ azidation | -50°C | 0.5-1% | 99-99.5% | [8] |
Direct Bromoacetylation | Amide coupling | -15°C | 3-5% | 95-97% | |
Mitsunobu Route | Ether formation | 0°C | 1-2% | 98-99% | [8] |
Mesylate Displacement | SN₂ reaction | 25°C | 8-12% | 88-92% | [3] |
The introduction of the bromoacetyl moiety employs two principal strategies with distinct advantages and limitations:
Alkylation Approach
Acylation Approach
Table 4: Performance Comparison of Alkylation vs. Acylation Strategies
Parameter | Alkylation Route | Acylation Route | Superior Approach |
---|---|---|---|
Chemical Yield | 60-70% | 85-88% | Acylation |
Byproduct Formation | 15-20% O-alkylation | <3% diacylation | Acylation |
Stereochemical Integrity | 90-93% ee | 95-97% ee | Acylation |
Functional Group Tolerance | Moderate | High | Acylation |
Scalability | Excellent | Good (moisture sensitivity) | Alkylation |
Purification Complexity | Medium (silica gel) | Medium (silica gel) | Comparable |
The acylation route demonstrates clear advantages for pharmaceutical intermediate synthesis where stereochemical purity is paramount, while alkylation methods offer practical advantages for large-scale production of less complex analogs [8].
The bromoacetylation step exhibits profound solvent and catalyst dependence that directly impacts yield and purity:
Solvent Systems
Catalyst and Base Systems
Temperature Optimization
Table 5: Optimized Reaction Conditions for Key Synthetic Steps
Synthetic Step | Optimal Solvent | Catalyst/Base | Temperature | Reaction Time | Yield | |
---|---|---|---|---|---|---|
Boc Protection | H₂O/dioxane (1:3) | TEA | 0-5°C | 2 h | 95-98% | [8] |
Methyl Esterification | Methanol | SOCl₂ (gas) | Reflux | 12 h | 90-93% | |
Bromoacetylation | DCM | DIPEA | -15°C | 45 min | 85-88% | [8] |
Ester Hydrolysis | THF/H₂O (4:1) | LiOH | rt | 3 h | 95-97% |
Process Considerations: Continuous flow systems enable exothermic bromoacetylation with precise thermal control, reducing epimerization to <1% while shortening reaction times to 10-15 minutes [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3